REACTION_CXSMILES
|
[CH3:1][CH2:2][C:3]([OH:5])=O.[Cl:6][S:7]([N:10]=C=O)(=[O:9])=[O:8]>C1C=CC=CC=1>[C:3]([NH:10][S:7]([Cl:6])(=[O:9])=[O:8])(=[O:5])[CH2:2][CH3:1]
|
Name
|
|
Quantity
|
0.741 g
|
Type
|
reactant
|
Smiles
|
CCC(=O)O
|
Name
|
|
Quantity
|
1.42 g
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)N=C=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
TEMPERATURE
|
Details
|
to maintain gentle gas evolution
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CONCENTRATION
|
Details
|
the mixture concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)(=O)NS(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.71 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |